Cas no 1803585-72-9 (4-(3-amino-2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one)

4-(3-Amino-2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound featuring a triazolone core substituted with a 3-amino-2-methylphenyl group. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as a building block for synthesizing biologically active molecules. The presence of both amino and triazolone functionalities enhances its versatility in forming derivatives through condensation, cyclization, or other functional group transformations. Its stability under standard conditions and compatibility with common organic solvents make it suitable for further chemical modifications. Researchers may explore its use in developing novel therapeutic agents or specialized materials due to its balanced physicochemical properties and synthetic flexibility.
4-(3-amino-2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one structure
1803585-72-9 structure
Product Name:4-(3-amino-2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS No:1803585-72-9
MF:C9H10N4O
MW:190.201900959015
MDL:MFCD28505676
CID:4616412
PubChem ID:100614759
Update Time:2025-05-24

4-(3-amino-2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one Chemical and Physical Properties

Names and Identifiers

    • 4-(3-amino-2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
    • 4-(3-amino-2-methylphenyl)-1H-1,2,4-triazol-5-one
    • Z2168541790
    • MDL: MFCD28505676
    • Inchi: 1S/C9H10N4O/c1-6-7(10)3-2-4-8(6)13-5-11-12-9(13)14/h2-5H,10H2,1H3,(H,12,14)
    • InChI Key: WZYLURLPAXETHY-UHFFFAOYSA-N
    • SMILES: O=C1NN=CN1C1C=CC=C(C=1C)N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 266
  • XLogP3: 0.6
  • Topological Polar Surface Area: 70.7

4-(3-amino-2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A620715-10mg
4-(3-amino-2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
1803585-72-9
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$ 50.00 2022-06-07
TRC
A620715-50mg
4-(3-amino-2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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$ 210.00 2022-06-07
TRC
A620715-100mg
4-(3-amino-2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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$ 295.00 2022-06-07
Enamine
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4-(3-amino-2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
1803585-72-9 95%
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Additional information on 4-(3-amino-2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

4-(3-amino-2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS No. 1803585-72-9)

The compound 4-(3-amino-2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, identified by the CAS registry number CAS No. 1803585-72-9, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and development.

Recent studies have highlighted the importance of triazole derivatives in medicinal chemistry. The presence of the triazole ring in this compound contributes to its stability and bioavailability, making it a promising candidate for various therapeutic applications. Researchers have explored its potential as an inhibitor of key enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's.

The synthesis of 4-(3-amino-2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves a multi-step process that includes nucleophilic substitution and cyclization reactions. These methods have been optimized to enhance yield and purity, ensuring that the compound meets the rigorous standards required for preclinical studies.

In terms of biological activity, this compound has shown remarkable selectivity towards certain targets. For instance, studies have demonstrated its ability to modulate the activity of histone deacetylases (HDACs), which are implicated in cancer progression. This property underscores its potential as a lead compound for anti-cancer drug development.

The structural versatility of this molecule also allows for further modification to improve its pharmacokinetic properties. By altering substituents on the phenyl ring or modifying the triazole moiety, researchers can tailor the compound's solubility and permeability, enhancing its suitability for different delivery routes.

Moreover, computational studies using molecular docking and dynamics simulations have provided insights into the binding modes of this compound with its target proteins. These findings are crucial for rational drug design and optimization efforts.

In conclusion, 4-(3-amino-2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS No. 1803585-72-) represents a valuable addition to the arsenal of compounds being investigated for their therapeutic potential. With ongoing research and development efforts, this molecule holds promise for addressing unmet medical needs across various disease areas.

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